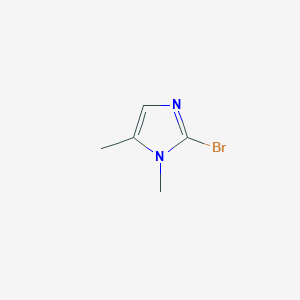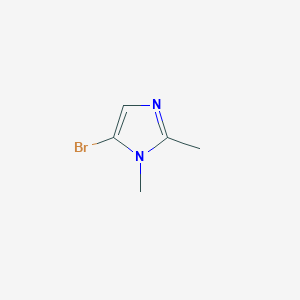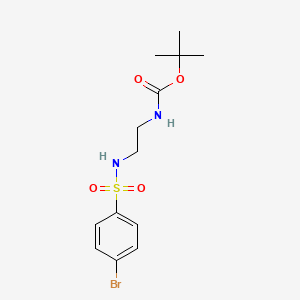
2-(4-bromophenoxy)-N-methylacetamide
Vue d'ensemble
Description
2-(4-Bromophenoxy)-N-methylacetamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromophenoxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-methylacetamide typically involves the reaction of 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride. This intermediate is then reacted with methylamine to yield the final product, this compound. The reaction conditions generally include:
-
Step 1: Formation of 2-(4-bromophenoxy)acetyl chloride
Reagents: 4-bromophenol, chloroacetyl chloride
Conditions: Anhydrous conditions, typically in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Step 2: Formation of this compound
Reagents: 2-(4-bromophenoxy)acetyl chloride, methylamine
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yields. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 2-(4-bromophenoxy)-N-methylamine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding N-oxide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols; typically carried out in polar solvents like water or alcohols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid; reactions are often conducted in organic solvents like dichloromethane.
Major Products
Nucleophilic Substitution: Products include 2-(4-hydroxyphenoxy)-N-methylacetamide, 2-(4-aminophenoxy)-N-methylacetamide, and 2-(4-mercaptophenoxy)-N-methylacetamide.
Reduction: The major product is 2-(4-bromophenoxy)-N-methylamine.
Oxidation: The major products are N-oxide derivatives of this compound.
Applications De Recherche Scientifique
2-(4-Bromophenoxy)-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methylacetamide moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenoxy)ethanol: Similar structure but with an ethanol group instead of the N-methylacetamide group.
2-(4-Bromophenoxy)acetic acid: Contains a carboxylic acid group instead of the N-methylacetamide group.
2-(4-Bromophenoxy)acetohydrazide: Features a hydrazide group in place of the N-methylacetamide group.
Uniqueness
2-(4-Bromophenoxy)-N-methylacetamide is unique due to its specific combination of the bromophenoxy and N-methylacetamide groups, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGDOCGPOHQRHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428705 | |
| Record name | 2-(4-bromophenoxy)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875621-88-8 | |
| Record name | 2-(4-bromophenoxy)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)










